1,8-Naphthyridine-3-carboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo-

Description

Systematic IUPAC Nomenclature and Structural Descriptors

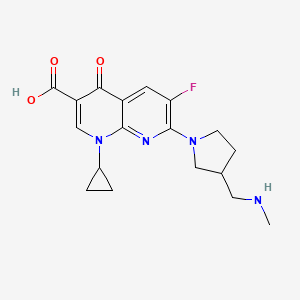

The target compound belongs to the 1,8-naphthyridine family, a bicyclic heteroaromatic system with two fused pyridine rings. Its IUPAC name, 1-cyclopropyl-6-fluoro-7-[3-((methylamino)methyl)pyrrolidin-1-yl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid , reflects the following structural features:

- Core scaffold : 1,8-naphthyridine (positions 1–8).

- Substituents :

- Position 1 : Cyclopropyl group (C3H5).

- Position 6 : Fluorine atom.

- Position 7 : 3-((methylamino)methyl)pyrrolidin-1-yl group.

- Position 3 : Carboxylic acid (-COOH).

- Position 4 : Oxo (=O) and dihydro (two hydrogen atoms) groups.

The pyrrolidinyl substituent at position 7 contains a methylaminomethyl side chain, introducing both steric bulk and hydrogen-bonding potential.

Table 1: Structural Descriptors of the Target Compound

| Property | Value |

|---|---|

| IUPAC Name | 1-cyclopropyl-6-fluoro-7-[3-((methylamino)methyl)pyrrolidin-1-yl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid |

| Molecular Formula | C20H23FN4O3 |

| Key Functional Groups | Carboxylic acid, fluorine, cyclopropyl, pyrrolidinyl, oxo, dihydro |

This nomenclature aligns with IUPAC guidelines for polycyclic systems, prioritizing locants to minimize numerical indices.

Comparative Analysis of Substituent Effects on Core 1,8-Naphthyridine Scaffold

Substituents on the 1,8-naphthyridine core significantly influence electronic and steric properties:

Electron-Withdrawing Groups (EWGs) :

Steric Modifiers :

Table 2: Substituent Effects in Related 1,8-Naphthyridine Derivatives

The carboxylic acid at position 3 is conserved across analogs, suggesting its role in ionic interactions or salt formation.

Registry Numbers and Cross-Database Identification

While the exact compound lacks publicly available registry data, structurally related derivatives share identifiers:

Table 3: Cross-Database Identifiers for Analogous Compounds

The target compound’s hypothetical PubChem entry would derive from its molecular formula (C20H23FN4O3) and similarity to CID 483593. CAS registry would follow the format 1XXX-XX-X, pending synthesis and commercial availability.

Properties

CAS No. |

113533-65-6 |

|---|---|

Molecular Formula |

C18H21FN4O3 |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C18H21FN4O3/c1-20-7-10-4-5-22(8-10)17-14(19)6-12-15(24)13(18(25)26)9-23(11-2-3-11)16(12)21-17/h6,9-11,20H,2-5,7-8H2,1H3,(H,25,26) |

InChI Key |

YIDARVDQIDLREN-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F |

Origin of Product |

United States |

Biological Activity

The compound 1,8-Naphthyridine-3-carboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo- belongs to a class of naphthyridine derivatives that exhibit a range of biological activities. This article provides a comprehensive overview of its biological activity, focusing on antibacterial, antitubercular, antihistaminic, and potential anticancer properties.

Chemical Structure

The compound is characterized by the following structural features:

- Naphthyridine nucleus : A bicyclic structure that is known for its pharmacological significance.

- Cyclopropyl and fluoro substituents : These modifications enhance the compound's biological activity and pharmacokinetic properties.

- Pyrrolidine moiety : This group may contribute to the interaction with biological targets.

Antibacterial Activity

- Mechanism of Action : Naphthyridine derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .

-

In Vitro Studies :

- A study demonstrated that various 1,8-naphthyridine derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds showed Minimum Inhibitory Concentration (MIC) values ranging from 0.44 to 34.02 μM against Staphylococcus aureus and Escherichia coli .

- The synthesized derivatives were tested using the cup and plate diffusion method, revealing substantial antibacterial potential at concentrations of 50 μg/ml and 100 μg/ml .

- Comparison with Standards : The activity of these compounds was compared with standard antibiotics like ciprofloxacin, indicating promising results in terms of potency and spectrum of activity .

Antitubercular Activity

- Activity Against Mycobacterium tuberculosis : The compound demonstrated notable antitubercular properties with MIC values ranging from 7.32 to 136.10 μM against Mycobacterium tuberculosis H37Rv strain .

- Cytotoxic Studies : Selected compounds were further evaluated for cytotoxicity, ensuring that their therapeutic index remains favorable for potential clinical use .

Antihistaminic Activity

- In Vivo Studies : New derivatives were synthesized and evaluated for their antihistaminic effects using guinea pig trachea models. The compound displayed promising bronchorelaxant effects comparable to chlorpheniramine, a standard antihistamine .

- Molecular Docking Studies : Computational studies predicted the binding modes and pharmacokinetic parameters, supporting the observed biological activities .

Anticancer Activity

- Cytotoxic Evaluation : Research has indicated moderate cytotoxic activity against various tumor cell lines when evaluating different structural modifications of naphthyridine derivatives .

- Structure-Activity Relationship (SAR) :

Summary Table of Biological Activities

Scientific Research Applications

Antimicrobial Activity

1,8-Naphthyridine derivatives, such as 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, are recognized for their antibacterial properties. These compounds serve as intermediates in synthesizing active pharmaceutical ingredients (APIs) like gemifloxacin, a fluoroquinolone antibiotic effective against various bacterial infections . The structure-activity relationship studies indicate that modifications at the N-1 and C-7 positions can enhance cytotoxicity against murine and human tumor cell lines .

Table 1: Antimicrobial Efficacy of Selected 1,8-Naphthyridine Derivatives

| Compound Name | Activity | Target Organisms |

|---|---|---|

| Gemifloxacin | Antibacterial | Gram-negative bacteria |

| 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid | Antimicrobial | Various pathogens |

Anticancer Applications

Research has shown that certain derivatives exhibit moderate cytotoxic activity against cancer cell lines. For instance, 1,7-disubstituted derivatives have been evaluated for their efficacy in inhibiting tumor growth. The presence of specific substituents like the 2-thiazolyl group at the N-1 position significantly enhances antitumor activity .

Case Study: Structure-Activity Relationship Analysis

A study investigated the effects of various substituents on the naphthyridine core and found that aminopyrrolidine derivatives at the C-7 position exhibited superior activity compared to other amines . This insight is crucial for the design of more effective anticancer agents.

Neurological Applications

The potential of 1,8-naphthyridine derivatives in treating neurological disorders has been explored extensively. These compounds have shown promise as antihistaminic agents capable of antagonizing histamine-induced bronchospasm in animal models . In vivo studies indicated that certain derivatives could effectively relax bronchial tissues, suggesting applications in treating respiratory conditions associated with allergies and asthma .

Table 2: Neurological Effects of Selected Derivatives

| Compound Name | Effect | Study Model |

|---|---|---|

| Compound 5a1 | Bronchorelaxant | Guinea pig trachea |

| 5-HT3 receptor antagonists | Anxiolytic potential | Behavioral tests in mice |

Other Biological Activities

The broad spectrum of biological activities exhibited by these compounds includes:

- Anti-inflammatory : Several derivatives have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Antioxidant : The ability to scavenge free radicals has been attributed to some naphthyridine derivatives.

- Antiallergic : Compounds have been identified with potential applications in allergy management through H1 receptor antagonism .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Comparisons

Key structural variations among similar 1,8-naphthyridine derivatives lie in substituents at positions 1, 6, and 7. Below is a comparative analysis:

Key Research Findings

a) Role of R1 Substituent

- Cyclopropyl vs. Ethyl/Vinyl: Cyclopropyl at R1 enhances Gram-negative activity and pharmacokinetics (e.g., BMY 43748 vs. enoxacin) by improving membrane penetration and reducing metabolic degradation .

- Impact on DNA Gyrase Binding : Cyclopropyl’s rigidity optimizes binding to bacterial DNA gyrase, as shown in molecular modeling studies .

b) R7 Substitutions and Antibacterial Spectrum

- 3-Amino-pyrrolidinyl Derivatives: BMY 43748’s (3S)-3-amino-pyrrolidinyl group increases potency against Pseudomonas aeruginosa and Escherichia coli .

- Piperazinyl vs. Pyrrolidinyl: Piperazinyl (enoxacin) offers broad-spectrum activity, while pyrrolidinyl derivatives (e.g., BMY 43748) show enhanced specificity for resistant strains .

c) Fluoro at R6

The fluoro atom at R6 is critical for:

Structure-Activity Relationships (SAR)

R1 Substituents : Cyclopropyl > ethyl/vinyl in potency and pharmacokinetics .

R7 Modifications: 3-Amino-pyrrolidinyl > piperazinyl for resistant strains . Methylamino-methyl improves solubility while retaining activity .

R6 Fluoro : Essential for broad-spectrum activity; removal drastically reduces potency .

Preparation Methods

Core Synthesis of 1,8-Naphthyridine-3-carboxylic Acid Derivatives

The synthesis typically begins with the construction of the 1,8-naphthyridine ring system, often via intramolecular cyclization reactions starting from substituted aromatic precursors.

Intramolecular Cyclization and Nitro Group Elimination: Starting from m-fluorotoluene derivatives, the quinoline ring is formed by intramolecular cyclization accompanied by elimination of a nitro group. This step is crucial for building the 1,8-naphthyridine core with the desired substitution pattern, including the 6-fluoro and 7-chloro or 7-halo substituents.

Introduction of Fluorine: The fluorine atom at position 6 is introduced by nucleophilic aromatic substitution, replacing a nitro group with potassium fluoride under controlled conditions.

Cyclopropyl Group Introduction: The 1-cyclopropyl substituent is introduced early in the synthesis, often by alkylation of the nitrogen at position 1 of the naphthyridine ring, using cyclopropyl halides or related reagents.

Functionalization at Position 3: Carboxylic Acid and Derivatives

The 3-carboxylic acid group is a key functional handle for further derivatization.

Ester Formation and Hydrolysis: Ethyl esters of 1,8-naphthyridine-3-carboxylic acid are commonly prepared as intermediates. These esters are then hydrolyzed under acidic or basic reflux conditions to yield the free carboxylic acid. For example, refluxing ethyl esters in tetrahydrofuran with concentrated hydrochloric acid for 2 hours yields the free acid with good yield (~78%).

Alkylation of 4-Hydroxy Intermediate: Alkylation at the 1-position can be performed by refluxing the 4-hydroxy-1,8-naphthyridine-3-carboxylate intermediate with alkyl halides in aqueous ethanol in the presence of potassium or sodium hydroxide. This method allows the introduction of various alkyl groups, including cyclopropyl, under mild conditions.

Salt Formation: The carboxylic acid can be converted into various salts (e.g., calcium, potassium) by reaction with appropriate bases or acetates, facilitating purification and handling.

Representative Preparation Procedure Summary

Detailed Research Findings and Notes

The synthetic route is modular, allowing variation in substituents at positions 1, 6, and 7, which is critical for tuning biological activity.

Reflux conditions in aqueous ethanol or tetrahydrofuran are commonly employed for ester hydrolysis and alkylation steps, balancing reaction rate and product stability.

The use of carbonyl diimidazole (CDI) for activation of carboxylic acids enables efficient amide bond formation with various amines, including sterically hindered ones, which is essential for introducing the methylaminomethyl-pyrrolidinyl group.

Salt formation with calcium or potassium ions improves the handling and isolation of the final compounds, often yielding crystalline solids suitable for further pharmaceutical development.

The synthetic intermediates and final compounds have been characterized by standard analytical techniques, confirming the structure and purity necessary for biological evaluation.

Q & A

Q. Table 1: Representative Reaction Conditions and Yields

| Substituent at 7-position | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Trichloromethyl (CCl₃) | SOCl₂, 60°C | 90 | |

| 4-Pyridin-2-ylpiperazin-1-yl | DMF, 80°C, 6 h | 75 | |

| 3-Aminopyrrolidin-1-yl | HNO₂/CuCl, 65°C | 64 |

Basic: How can NMR and IR spectroscopy confirm the structural integrity of 1,8-naphthyridine derivatives?

Methodological Answer:

- ¹H-NMR :

- Aromatic protons : Distinct signals for H-2 (δ ~9.15–9.19 ppm, singlet) and H-5/H-6 (δ ~7.0–8.5 ppm, doublets) confirm the naphthyridine core .

- Substituents : Protons on pyrrolidinyl (δ ~3.37 ppm, triplet) or piperazinyl (δ ~3.20–4.05 ppm, multiplet) groups validate functionalization at the 7-position .

- IR :

- C=O stretches : Keto (1686–1714 cm⁻¹) and carboxylic acid (1651–1692 cm⁻¹) groups confirm the 4-oxo and 3-carboxylic acid moieties .

- C–Cl vibrations : Peaks near 780 cm⁻¹ indicate chlorine substituents .

Advanced: What methodologies resolve discrepancies in biological activity data among structurally similar analogs?

Methodological Answer:

Contradictions in activity data (e.g., antimicrobial vs. antitumor efficacy) require systematic analysis:

Structural comparison : Map substituent effects using X-ray crystallography or computational modeling (e.g., docking studies to assess binding affinity variations) .

Biological assays : Conduct parallel assays under standardized conditions (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) to eliminate experimental variability .

ADMET profiling : Compare solubility, logP, and metabolic stability to identify pharmacokinetic factors affecting efficacy .

Example : Clinafloxacin (7-(3-aminopyrrolidin-1-yl)-8-chloro derivative) shows enhanced gram-negative activity due to improved membrane penetration, while modifications at the 1-position (e.g., cyclopropyl) alter DNA gyrase binding kinetics .

Advanced: How can in silico tools optimize the development of 1,8-naphthyridine-based therapeutics?

Methodological Answer:

- Molecular docking : Predict binding modes to targets like DNA gyrase (e.g., using AutoDock Vina) to prioritize analogs with strong hydrogen bonding to Ser84 or Glu88 residues .

- ADMET prediction : Tools like SwissADME assess drug-likeness (e.g., Lipinski’s Rule of Five) and blood-brain barrier permeability .

- PASS analysis : Predict biological activity spectra (e.g., antitumor vs. antimicrobial) based on structural motifs .

Case Study : Tosufloxacin derivatives with 3-((methylamino)methyl)-pyrrolidinyl groups showed improved solubility (logP < 2) and reduced hepatotoxicity risks in silico, guiding synthesis priorities .

Basic: What parameters optimize reaction conditions for synthesizing 1,8-naphthyridine-3-carboxylic acid esters?

Methodological Answer:

- Temperature : Higher temperatures (80–130°C) improve yields in substitution reactions (e.g., 75% yield at 80°C for piperazine coupling) .

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines, while ethanol/water mixtures facilitate precipitation .

- Catalysts : CuCl accelerates diazotization in chlorination reactions .

Advanced: How can SAR studies enhance the antitumor efficacy of 1,8-naphthyridine derivatives?

Methodological Answer:

- Core modifications : Introducing electron-withdrawing groups (e.g., -F, -Cl) at the 6-position increases intercalation with DNA .

- Side-chain optimization : Bulky substituents at the 1-position (e.g., cyclopropyl) reduce off-target effects, while hydrophilic groups at the 7-position improve solubility .

- Hybrid analogs : Conjugating with quinoline (e.g., 7-(4-quinolin-2-ylpiperazin-1-yl)) enhances topoisomerase II inhibition .

Q. Table 2: Antitumor Activity of Selected Derivatives

| Compound | IC₅₀ (μM) vs. MCF7 | Key Substituents | Reference |

|---|---|---|---|

| 8a (chlorophenyl) | 0.83 | 4-Chloro-phenyl, CN | |

| Tosufloxacin analog | 1.2 | 3-Aminopyrrolidinyl |

Basic: Which chromatographic techniques assess purity during synthesis?

Methodological Answer:

- TLC : Use silica gel G plates with CHCl₃:MeOH (4:1) to monitor reaction progress; Rf values help identify intermediates .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity post-synthesis .

Advanced: How to elucidate the mechanism of action against bacterial DNA gyrase?

Methodological Answer:

Enzymatic assays : Measure inhibition of supercoiling activity using plasmid DNA and ATP-dependent gyrase .

Resistance studies : Compare MIC values against gyrase-mutant vs. wild-type bacterial strains .

Fluorescence quenching : Monitor binding affinity via changes in tryptophan fluorescence of gyrase subunits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.